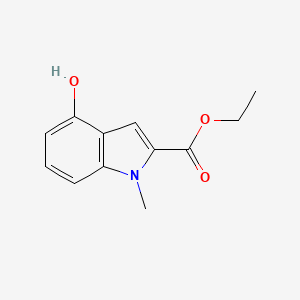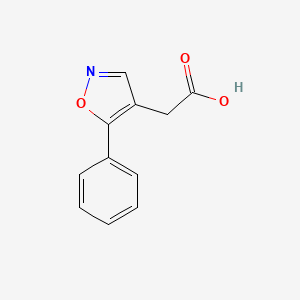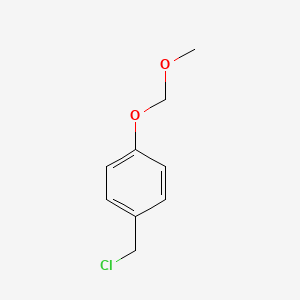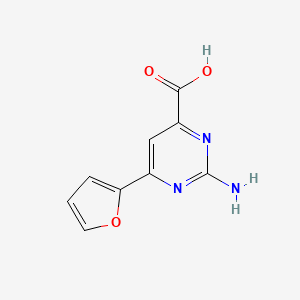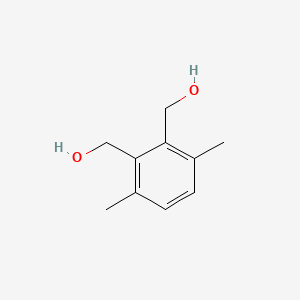
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- typically involves multicomponent reactions (MCRs) such as the Knoevenagel condensation reaction followed by Michael addition. These reactions are catalyzed by organocatalysts like L-proline, which acts as both a Bronsted acid and a Lewis acid . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can interact with protein receptors, influencing their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
Benzonitrile, 3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
53563-10-3 |
|---|---|
Formule moléculaire |
C11H9N3O |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3O/c1-8-5-11(15)14(13-8)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3 |
Clé InChI |
CVLCVKPNBWPZGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

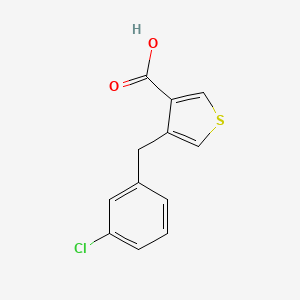

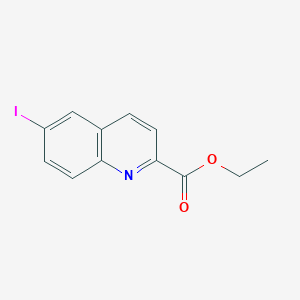
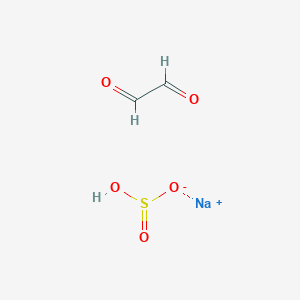


![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)
